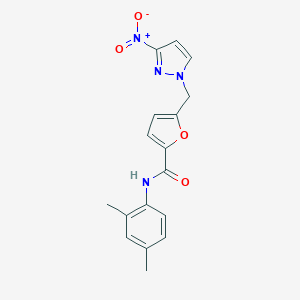
N-(2,4-dimethylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide, also known as DMPPA, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. DMPPA belongs to the family of acrylamide derivatives, which are known for their diverse biological activities.
科学研究应用
N-(2,4-dimethylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. N-(2,4-dimethylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(2,4-dimethylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has been investigated for its potential use as a fluorescent probe for imaging biological systems.
作用机制
The exact mechanism of action of N-(2,4-dimethylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide is not fully understood. However, it is believed to exert its biological effects through the inhibition of certain enzymes and signaling pathways. For example, N-(2,4-dimethylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. N-(2,4-dimethylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-(2,4-dimethylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2,4-dimethylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, N-(2,4-dimethylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has been shown to have antimicrobial activity against a variety of bacterial and fungal species.
实验室实验的优点和局限性
One of the main advantages of N-(2,4-dimethylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide is its diverse range of biological activities, which makes it a promising candidate for the development of novel therapeutics. Additionally, N-(2,4-dimethylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has been shown to have low toxicity in vitro, which is a favorable characteristic for drug development. However, one of the limitations of N-(2,4-dimethylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide is its poor solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for research on N-(2,4-dimethylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide. One area of interest is the development of N-(2,4-dimethylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide-based therapeutics for the treatment of neurodegenerative diseases. Another area of interest is the use of N-(2,4-dimethylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide as a fluorescent probe for imaging biological systems. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2,4-dimethylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide and to identify potential drug targets.
合成方法
N-(2,4-dimethylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide can be synthesized through a multistep process that involves the reaction of 2,4-dimethylbenzaldehyde with ethyl acetoacetate to form 2,4-dimethyl-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 2,4-dimethyl-3-hydrazinobutanoic acid ethyl ester. Finally, N-(2,4-dimethylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide is obtained by reacting 2,4-dimethyl-3-hydrazinobutanoic acid ethyl ester with acryloyl chloride.
属性
产品名称 |
N-(2,4-dimethylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide |
|---|---|
分子式 |
C15H17N3O |
分子量 |
255.31 g/mol |
IUPAC 名称 |
(Z)-N-(2,4-dimethylphenyl)-3-(1-methylpyrazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C15H17N3O/c1-11-4-6-14(12(2)8-11)17-15(19)7-5-13-9-16-18(3)10-13/h4-10H,1-3H3,(H,17,19)/b7-5- |
InChI 键 |
BFXMVAYRTCJNTG-ALCCZGGFSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=C\C2=CN(N=C2)C)C |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C=CC2=CN(N=C2)C)C |
规范 SMILES |
CC1=CC(=C(C=C1)NC(=O)C=CC2=CN(N=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B213762.png)




![Isopropyl 5-(aminocarbonyl)-2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B213772.png)




![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-isopropyl-6-methylphenyl)benzamide](/img/structure/B213781.png)
![dimethyl 2-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]terephthalate](/img/structure/B213782.png)
![1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}indoline](/img/structure/B213784.png)
